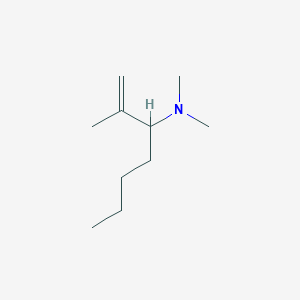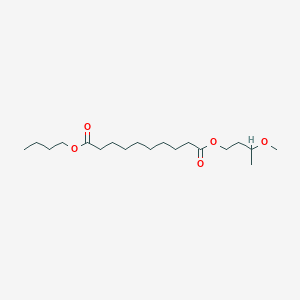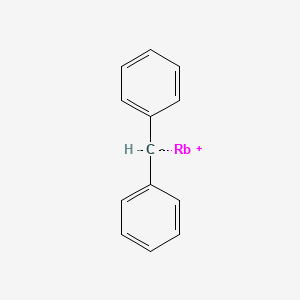![molecular formula C14H10BrCl2NO4 B14586677 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene CAS No. 61444-16-4](/img/structure/B14586677.png)
1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and dichlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with 3-(2-bromoethoxy)-4-nitrophenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different substituents replacing the bromine or nitro groups.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets. The bromine and nitro groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-4-nitrobenzene
- 2,4-Dichlorophenol
- 3-(2-Bromoethoxy)-4-nitrophenol
Comparison: 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and interactions due to its complex structure.
Properties
CAS No. |
61444-16-4 |
|---|---|
Molecular Formula |
C14H10BrCl2NO4 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H10BrCl2NO4/c15-5-6-21-14-8-10(2-3-12(14)18(19)20)22-13-4-1-9(16)7-11(13)17/h1-4,7-8H,5-6H2 |
InChI Key |
ARSUKUMRSOLLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
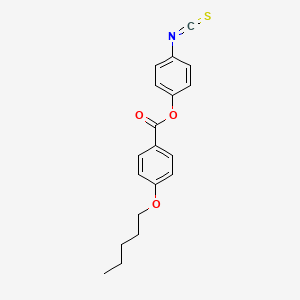
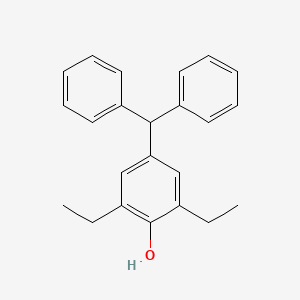
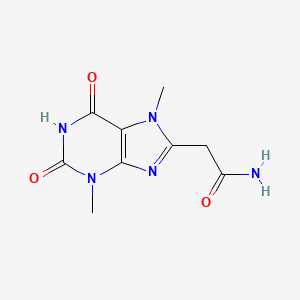
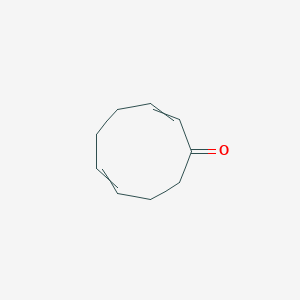
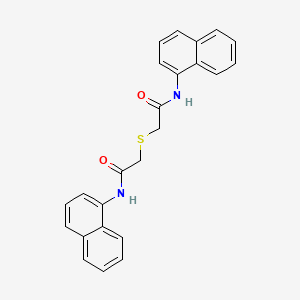
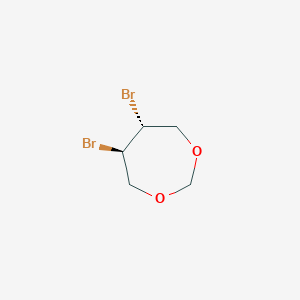
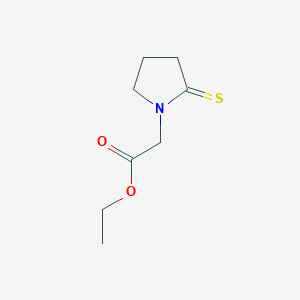
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
